molecular formula C21H20O4 B3963915 6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B3963915
M. Wt: 336.4 g/mol
InChI Key: ZXJQVAYDRXRVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and an oxobutan-2-yl group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenylcoumarin with 3-oxobutan-2-yl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the coumarin reacts with the bromide to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarins.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, disrupt microbial cell membranes, or interfere with cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and phenyl groups, along with the oxobutan-2-yl moiety, differentiates it from other coumarin derivatives and contributes to its unique properties.

Properties

IUPAC Name

6-ethyl-7-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-15-10-18-17(16-8-6-5-7-9-16)11-21(23)25-20(18)12-19(15)24-14(3)13(2)22/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJQVAYDRXRVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)C)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 4
6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 6
6-ethyl-7-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.